Enantiomeric Configuration: S‑Enantiomer (126090‑43‑5) vs. Racemic Mixture (857791‑94‑7) in HIV‑1 Capsid Inhibitor Potency
The (S)‑enantiomer serves as the sole productive precursor to PF‑74, which exhibits an EC₅₀ of 8–640 nM against a panel of HIV‑1 isolates [1]. When the (R)‑enantiomer or racemic 2‑amino‑N‑methyl‑N,3‑diphenylpropanamide (CAS 857791‑94‑7) is employed to construct the corresponding (R)‑PF‑74, capsid binding is essentially abolished because the key H‑bond network with the Asn57 and Arg173 residues of the HIV‑1 CA N‑terminal domain cannot form in the inverted configuration [2]. Procuring the (S)‑enantiomer hydrochloride therefore directly controls the stereochemical fidelity of the final capsid inhibitor.
| Evidence Dimension | Stereochemical requirement for HIV‑1 capsid binding |
|---|---|
| Target Compound Data | (2S)‑enantiomer: productive precursor to PF‑74 (EC₅₀ 8–640 nM) |
| Comparator Or Baseline | Racemate (CAS 857791‑94‑7) or (2R)‑enantiomer: corresponding PF‑74 analog shows negligible capsid binding |
| Quantified Difference | Activity difference estimated >100‑fold based on SAR of PF‑74 stereoisomers |
| Conditions | HIV‑1 CA hexamer binding assay and molecular docking (PDB 4U0E) |
Why This Matters
Stereochemical fidelity is the single most impactful parameter for downstream antiviral activity; using the racemate or wrong enantiomer yields an inactive capsid binder and wastes synthetic effort.
- [1] Shi, J., Zhou, J., Shah, V. B., Aiken, C., & Whitby, K. (2011). Small‑molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization. Journal of Virology, 85(1), 542‑549. View Source
- [2] Price, A. J., Jacques, D. A., McEwan, W. A., Fletcher, A. J., Essig, S., Chin, J. W., ... & James, L. C. (2014). Host cofactors and pharmacologic ligands share an essential interface in HIV‑1 capsid that is lost upon disassembly. PLoS Pathogens, 10(10), e1004459. View Source
